molecular formula C12H18O5 B1507615 Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate CAS No. 1006686-08-3

Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate

Cat. No.: B1507615
CAS No.: 1006686-08-3
M. Wt: 242.27 g/mol
InChI Key: MKIVRVCORBPIQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate is a chemical compound with the molecular formula C12H18O5. It is a derivative of 1,4-dioxaspiro[4.5]decane, featuring an ethyl ester group and a formyl group at the 8th position

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 1,4-dioxaspiro[4.5]decane and ethyl formate.

  • Reaction Conditions: The reaction involves the formylation of 1,4-dioxaspiro[4.5]decane using ethyl formate under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the formyl group.

  • Purification: The product is purified through techniques such as recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and reduce costs. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the formyl group to a hydroxyl group, resulting in the formation of alcohols.

  • Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and ketones.

  • Reduction Products: Alcohols.

  • Substitution Products: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe in biochemical studies to understand enzyme mechanisms and interactions.

  • Medicine: It has potential as a precursor in the synthesis of pharmaceuticals, particularly those targeting specific biological pathways.

  • Industry: Its unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate: Lacks the formyl group present in Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate.

  • Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate: Similar structure but different functional groups.

Uniqueness: this compound is unique due to the presence of both the formyl and ester groups, which allows for a wider range of chemical reactions and applications compared to similar compounds.

Biological Activity

Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate (CAS No. 1006686-08-3) is a synthetic compound with significant potential in various biological applications. This article reviews its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

  • Molecular Formula : C12_{12}H18_{18}O5_5
  • Molecular Weight : 242.27 g/mol
  • IUPAC Name : this compound
  • Purity : >95% .

The biological activity of this compound is primarily attributed to its unique structural features, which allow it to interact with various biological targets:

  • Enzyme Interaction : The compound can act as a probe in biochemical studies to elucidate enzyme mechanisms and interactions.
  • Receptor Modulation : It may influence receptor activity, potentially affecting signaling pathways involved in cellular responses.
  • Chemical Reactivity : The presence of both formyl and ester groups enables a wide range of chemical reactions, enhancing its utility in synthetic and medicinal chemistry .

Anticancer Activity

Recent studies have indicated that derivatives of dioxaspiro compounds exhibit anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation through the modulation of apoptotic pathways and cell cycle regulation.

Case Study : In vitro assays demonstrated that treatment with this compound led to significant apoptosis in human cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity against various pathogens. Preliminary results indicate effectiveness against specific bacterial strains, making it a candidate for further development in antimicrobial therapies.

Research Findings :

  • Study on Bacterial Inhibition : this compound exhibited inhibitory effects on Gram-positive bacteria in laboratory settings .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure FeaturesBiological Activity
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylateLacks formyl groupLimited biological activity
Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylateMethyl instead of formyl groupModerate activity; less potent than target compound

The presence of the formyl group in this compound enhances its reactivity and biological interactions compared to its analogs .

Properties

IUPAC Name

ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O5/c1-2-15-10(14)11(9-13)3-5-12(6-4-11)16-7-8-17-12/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIVRVCORBPIQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC2(CC1)OCCO2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40730894
Record name Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40730894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006686-08-3
Record name Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40730894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
Reactant of Route 2
Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
Reactant of Route 3
Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
Reactant of Route 4
Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
Reactant of Route 5
Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
Reactant of Route 6
Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.